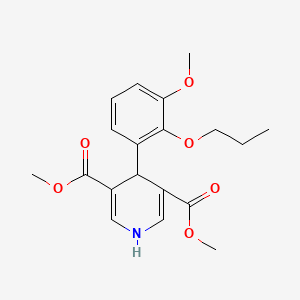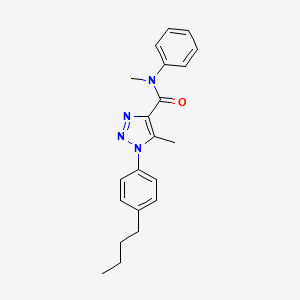![molecular formula C21H26N2O B4437951 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4437951.png)
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine
Vue d'ensemble
Description
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine (ETPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission in the brain. 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to bind to dopamine D2 receptors with high affinity, which may contribute to its antipsychotic properties. It also has affinity for serotonin 5-HT1A and 5-HT2A receptors, which may play a role in its antidepressant effects. 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to inhibit the reuptake of dopamine and serotonin in rat brain synaptosomes, which suggests that it may increase the availability of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to have several biochemical and physiological effects in animal models. In rats, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to decrease locomotor activity and induce catalepsy, which are typical effects of antipsychotic drugs. It has also been shown to decrease immobility time in the forced swim test and tail suspension test, which are used to assess antidepressant activity. 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to increase extracellular levels of dopamine and serotonin in the prefrontal cortex and striatum of rats, which suggests that it may enhance neurotransmission in these brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has high affinity for dopamine and serotonin receptors, which makes it a useful tool compound for studying the pharmacology of these receptors. However, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine also has some limitations. It has low water solubility, which may limit its use in some experimental setups. It also has some toxicity in animal models, which may require careful dosing and monitoring.
Orientations Futures
For research on 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine include studying its potential as a therapeutic agent and investigating its interaction with other neurotransmitter systems.
Applications De Recherche Scientifique
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been investigated for its antipsychotic and antidepressant properties. It has been shown to bind to several receptors in the brain, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. In pharmacology, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been used as a tool compound to study the structure-activity relationship of piperazine derivatives and their interaction with receptors. In neuroscience, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been used to study the role of dopamine and serotonin receptors in the modulation of synaptic transmission and plasticity.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-10-19(11-9-18)12-13-21(24)23-16-14-22(15-17-23)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKCLSYOXHTRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4437868.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437880.png)
![8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437886.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)

![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437923.png)

![2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4437944.png)

![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4437962.png)

![8-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437976.png)
